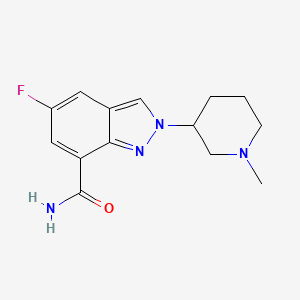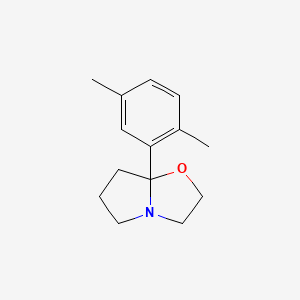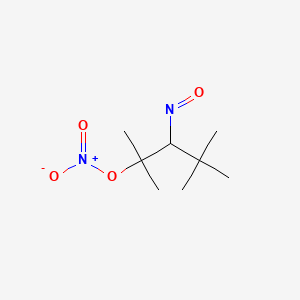
1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate is a chemical compound with the molecular formula C8H16N2O4. It is known for its unique structural properties and is used in various scientific and industrial applications. This compound is characterized by the presence of nitroso and nitrate functional groups, which contribute to its reactivity and versatility in chemical reactions .
Vorbereitungsmethoden
The synthesis of 1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate involves several steps. One common method includes the nitration of 2,4,4-trimethyl-3-nitrosopentanol. The reaction conditions typically involve the use of nitric acid and a suitable solvent under controlled temperature and pressure. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitrate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include nitric acid, reducing agents like hydrogen or metal hydrides, and various organic solvents. The major products formed depend on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate involves its interaction with molecular targets through its nitroso and nitrate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyl-2-nitrosobutyl nitrate can be compared with similar compounds such as:
2,4,4-Trimethyl-3-nitrosopentanol: A precursor in its synthesis.
Nitric acid esters: Compounds with similar nitrate functional groups.
Nitroso compounds: Compounds with similar nitroso functional groups.
What sets this compound apart is its unique combination of nitroso and nitrate groups, which contribute to its distinct reactivity and applications .
Eigenschaften
CAS-Nummer |
65152-04-7 |
|---|---|
Molekularformel |
C8H16N2O4 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
(2,4,4-trimethyl-3-nitrosopentan-2-yl) nitrate |
InChI |
InChI=1S/C8H16N2O4/c1-7(2,3)6(9-11)8(4,5)14-10(12)13/h6H,1-5H3 |
InChI-Schlüssel |
HURYWNGDZHVCPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C(C)(C)O[N+](=O)[O-])N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


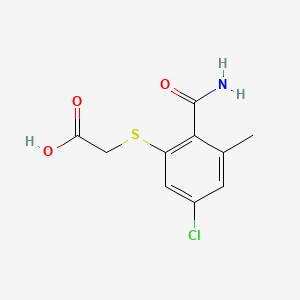

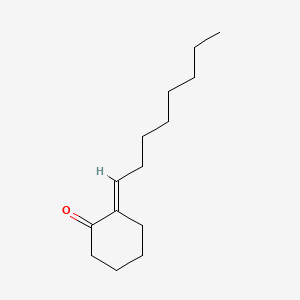
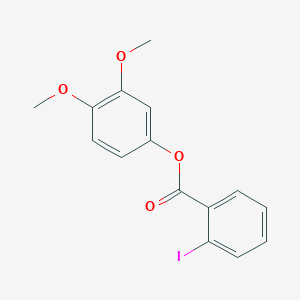
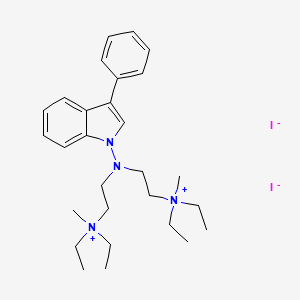
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)





